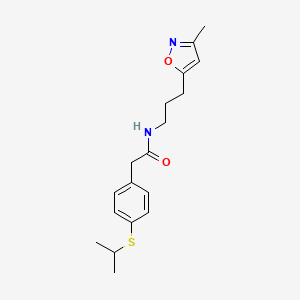

3-Amino-2-cyano-acroleine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

ACA has been used in the synthesis of many different compounds, including pharmaceuticals, dyes, and other organic compounds. A new strategy for the construction of functionalized 2-amino-3-cyano pyrroles has been developed. The reactions involved a copper-catalyzed azide–alkyne cycloaddtion reaction between terminal alkynes and sulfonyl azides followed by generation of N-sulfonoketenimine intermediates .科学的研究の応用

DNA Interaction and Mutagenicity : Acrolein reacts with deoxycytidine 5'-monophosphate to form major adducts, which are diastereomers formed by the addition of C1 of acrolein to the exocyclic amino group at the 4-position of cytidine, followed by ring closure (Smith, Williamson, & Cohen, 1989). This interaction with DNA nucleotides suggests a role in mutagenicity and genetic alterations.

Metabolic Pathways and Biomolecular Interactions : Acrolein is formed endogenously and exogenously and has been found to interact with various biomolecules. It forms Michael adducts with ascorbic acid and reacts with guanine in DNA and amino acids like cysteine, lysine, histidine, and arginine, potentially disrupting the function of biomacromolecules (Stevens & Maier, 2008).

Environmental and Health Impact : Acrolein exposure has been associated with increased cardiovascular disease risk. It is a reactive aldehyde found in high amounts in smoke and is generated by lipid peroxidation. Its exposure correlates with platelet activation and suppression of circulating angiogenic cell levels (DeJarnett et al., 2014).

Acrolein-Protein Interactions : Acrolein reacts with proteins, forming stable adducts. It reacts with amino acids like cytosine and adenine, forming new rings and potentially contributing to genetic effects (Shapiro, Sodum, Everett, & Kundu, 1986).

Role in Disease Pathology : Acrolein-conjugated proteins have been found in the brains of mice exposed to acrolein and in aged APP/PS1 transgenic AD mice. This suggests a role in diseases like Alzheimer's, where it is involved in the modification of proteins implicated in the disease process (Chen et al., 2021).

Detection and Measurement Techniques : Methods for acrolein detection in biological systems are essential for diagnosing and therapeutic purposes. Techniques involving high-performance liquid chromatography and click chemistry reactions have been developed for this purpose, aiding in understanding acrolein's role in various diseases (Pradipta & Tanaka, 2020).

特性

IUPAC Name |

(E)-3-amino-2-formylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFUZRUXVYHVQW-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C=O)\C#N)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-cyano-acroleine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)